molecular formula C13H19N3O4S B12338731 tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B12338731
M. Wt: 313.37 g/mol
InChI Key: SIFDSFGSNMHTKS-UHFFFAOYSA-N
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Description

tert-Butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and development, particularly in the field of oncology. This compound features a pyrido[3,4-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The methanesulfonyl (mesyl) group at the 2-position and the tert-butoxycarbonyl (Boc) protecting group at the 7-position make this building block highly versatile for further synthetic modification en route to biologically active molecules. Compounds based on the pyrido[3,4-d]pyrimidine scaffold are currently being investigated as potential therapeutic agents against challenging oncology targets . Recent research has demonstrated that derivatives of this chemical class show significant promise as inhibitors of KRAS-G12D, a notoriously difficult-to-target oncogenic driver mutation prevalent in pancreatic, biliary, and other cancers . The molecular architecture of this compound allows researchers to develop targeted therapies that work through allosteric inhibition, potentially overcoming limitations of conventional approaches . This reagent is offered exclusively For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material according to appropriate safety protocols and consult the safety data sheet prior to use. Proper storage conditions should be maintained to preserve compound integrity.

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-9-7-14-11(21(4,18)19)15-10(9)8-16/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFDSFGSNMHTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of the Pyrido[3,4-d]Pyrimidine Core

The synthesis typically begins with the construction of the pyrido[3,4-d]pyrimidine core, followed by sequential functionalization. A patented method involves dissolving intermediates in dichloromethane (DCM) under controlled cooling (0°C) and introducing hydrochloric acid to facilitate protonation. Subsequent pH adjustment to 8–9 using saturated sodium bicarbonate ensures optimal conditions for extraction, with DCM and water separating organic and aqueous phases. Anhydrous sodium sulfate is employed for drying, followed by rotary evaporation to concentrate the product. Final purification via silica gel column chromatography yields the target compound with a reported efficiency of 70%.

Key reagents in this pathway include sodium borohydride for selective reductions and palladium-based catalysts for cross-coupling reactions. For example, palladium carbon (Pd/C) under a hydrogen atmosphere enables the reduction of nitro or halogenated intermediates, achieving yields up to 78% in catalytic hydrogenation steps.

Methanesulfonylation and tert-Butyl Esterification

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product stability. Dichloromethane and methanol are frequently used for their ability to dissolve polar intermediates while maintaining low reactivity with acid-sensitive groups. Temperature control is critical during exothermic steps, such as the addition of methanesulfonyl chloride, where maintaining 0°C prevents thermal degradation.

Catalytic Systems and Reducing Agents

Palladium catalysts, particularly Pd/C and Pd(OAc)₂, are instrumental in Suzuki-Miyaura couplings and hydrogenolysis reactions. For instance, the use of Pd/C in methanol under hydrogen gas facilitates the reduction of unsaturated bonds with minimal over-reduction. Sodium borohydride serves as a mild reducing agent for ketones and aldehydes, offering selectivity over ester functionalities.

Purification and Characterization Techniques

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the tert-butyl group appearing as singlets near δ 1.4 ppm in ¹H NMR. Methanesulfonyl protons resonate as sharp singlets around δ 3.0 ppm, while the pyrido[3,4-d]pyrimidine core exhibits aromatic protons between δ 7.2 and 8.9 ppm. Mass spectrometry (MS) further validates molecular weight, with electrospray ionization (ESI) producing [M+H]⁺ ions matching theoretical values.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates automated reactors to maintain consistent temperature and stirring rates, minimizing batch-to-batch variability. Continuous flow systems are increasingly adopted for sulfonation and esterification steps, enhancing throughput and reducing solvent waste. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, improve yield and purity in commercial manufacturing.

Comparative Analysis with Related Compounds

Structurally analogous compounds, such as tert-butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, share synthetic pathways but diverge in sulfonation and esterification steps. The absence of a methanesulfonyl group in these derivatives simplifies purification but reduces biological activity. Conversely, pyrido[3,4-d]pyrimidines with chlorine or hydroxyl substituents require additional protection-deprotection sequences, increasing synthetic complexity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom of the methylsulfonyl group.

    Aryl Substitution: The pyrimidine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives and sulfone-containing compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique pyrido[3,4-d]pyrimidine structure, which contributes to its biological activity. Its molecular formula is C12H15N3O4SC_{12}H_{15}N_3O_4S, and it has a molecular weight of approximately 285.33 g/mol. The presence of the tert-butyl and methanesulfonyl groups enhances its solubility and bioavailability.

Anticancer Applications

Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit potent anticancer properties. A study highlighted the compound's ability to inhibit tumor growth in various cancer cell lines by targeting specific cellular pathways.

Case Study: In Vitro Efficacy

A notable study published in Molecular Cancer Therapeutics demonstrated that a related compound showed an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors. This suggests that tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate may possess similar or enhanced efficacy due to structural similarities .

Targeted Drug Delivery

The compound's ability to selectively target cancer cells makes it a candidate for drug delivery systems. Its design allows for the incorporation of targeting moieties that can enhance cellular uptake through receptor-mediated endocytosis.

Data Table: Targeting Mechanisms

CompoundTarget Cell TypeMechanism of ActionIC50 (nM)
This compoundKB Cells (Folate Receptor Positive)Inhibition of folate receptor-mediated uptake1.7
Analog Compound 1Various Tumor CellsNon-mediated uptake processes5.0
Analog Compound 2Folate Receptor Positive CellsEnhanced selectivity for FRα and PCFT3.0

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or function.

Research Findings

A review on azole-pyrimidine hybrid compounds indicated that certain structural modifications led to enhanced antibacterial properties. For instance, compounds exhibiting high zones of inhibition against Gram-positive and Gram-negative bacteria were identified .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Research has focused on developing more efficient synthetic routes that reduce the number of steps and increase overall yield.

Synthesis Pathway Example

  • Starting Material : Pyridine derivative
  • Reagents : Methanesulfonic acid derivative
  • Reaction Conditions : Heat under reflux in an organic solvent
  • Purification : Column chromatography

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and cysteine residues in proteins. The methylsulfonyl group can form covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity or modification of protein function . This covalent modification is crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Reactivity :

  • The methanesulfonyl group in the target compound enhances its utility as a synthetic intermediate compared to chloro or methylsulfanyl derivatives. Mesyl groups are superior leaving groups in nucleophilic aromatic substitution, enabling efficient coupling with amines or thiols .
  • Chloro derivatives (e.g., CAS 1053656-57-7) are widely used in cross-coupling reactions but require palladium catalysts, whereas mesyl groups may allow metal-free substitutions .

Physicochemical Properties :

  • The 2,4-dichloro analog (CAS 916420-27-4) exhibits higher molecular weight (304.17) and density (1.352 g/cm³) due to dual chlorine atoms, whereas the target compound’s mesyl group likely increases polarity and aqueous solubility .
  • Methylsulfanyl derivatives (CAS 1395079-07-8) are less polar than mesyl analogs, favoring lipid membrane permeability in drug design .

Safety and Handling :

  • Chloro derivatives (e.g., CAS 1053656-57-7) are classified as harmful upon inhalation or skin contact, requiring stringent safety protocols . Methanesulfonyl derivatives may pose similar risks due to sulfonic acid byproducts.

Commercial and Research Use :

  • The 4-chloro derivative (CAS 1053656-57-7) is commercially available (≥97% purity) and utilized in high-tech industries, whereas the target compound’s niche applications may limit its accessibility .
  • The 2,4-dichloro analog ’s role as an Adgrasib intermediate highlights the therapeutic relevance of pyrido[3,4-d]pyrimidines in oncology .

Biological Activity

Tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a compound belonging to the pyrido[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on recent research findings, including its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrido[3,4-d]pyrimidine core with a tert-butyl group and a methanesulfonyl substituent at the 2-position. This structural configuration is significant for its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrido[3,4-d]pyrimidines exhibit strong antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound were tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM)Reference
Compound AHCT-1160.57
Compound BMCF-70.42
DoxorubicinMCF-70.75

The mechanism by which this compound exerts its antiproliferative effects appears to involve inhibition of key kinases involved in cell cycle regulation and survival pathways:

  • Inhibition of eEF-2K : A series of pyrido[3,4-d]pyrimidine derivatives showed significant inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial for protein synthesis in cancer cells .
  • Docking Studies : Computational docking studies have suggested that these compounds can effectively bind to target proteins involved in tumor growth and proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrido[3,4-d]pyrimidines have been reported to exhibit anti-inflammatory effects:

  • COX Inhibition : Certain derivatives demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to celecoxib, a standard anti-inflammatory drug .
CompoundCOX Inhibition IC50 (μM)Reference
Compound C0.04
Celecoxib0.04

Structure-Activity Relationships (SAR)

The biological activity of pyrido[3,4-d]pyrimidines is highly dependent on their substitution patterns:

  • Positioning of Substituents : Research indicates that nitrogen-based substituents at position C2 significantly enhance the activity against various biological targets .
  • Diversity in Substitution : The presence of different functional groups at C5 and C6 can alter selectivity for specific receptors or enzymes involved in disease processes .

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrido[3,4-d]pyrimidines:

  • Breast Cancer Treatment : A study demonstrated that specific derivatives could induce apoptosis in MCF-7 cells via mitochondrial pathways .
  • Inflammatory Disorders : Compounds exhibiting COX inhibition were evaluated in animal models for their efficacy in reducing inflammation associated with arthritis .

Q & A

Basic: What synthetic routes are recommended for preparing tert-butyl 2-methanesulfonyl-pyrido[3,4-d]pyrimidine derivatives, and how can reaction yields be optimized?

Answer:
Synthesis typically involves sequential functionalization of the pyrido[3,4-d]pyrimidine core. A common approach includes:

  • Step 1: Boc protection using NaH and (Boc)₂O in DMF at 0°C to room temperature, achieving yields up to 73% under anhydrous conditions .
  • Step 2: Methanesulfonyl group introduction via reaction with methanesulfonyl chloride in the presence of a base (e.g., DMAP) to direct regioselectivity.
    Yield optimization requires strict control of stoichiometry (1.2–1.5 equivalents of sulfonating agent), inert atmosphere, and purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Advanced: How can regioselectivity challenges during sulfonylation of the pyrido[3,4-d]pyrimidine scaffold be addressed?

Answer:
Competing O-/N-sulfonylation can be mitigated by:

  • Steric and electronic control: Use bulky bases (e.g., DMAP) to deprotonate specific nitrogen sites, favoring sulfonyl attachment at the 2-position.
  • Low-temperature reactions (0–5°C): Suppress side reactions while maintaining reactivity.
  • Real-time monitoring: TLC or LC-MS at 30-minute intervals identifies intermediates, allowing rapid adjustment of reaction parameters .

Basic: What spectroscopic and analytical methods are critical for structural confirmation of this compound?

Answer:

  • HRMS: Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).
  • NMR:
    • ¹H NMR: Tert-butyl group (singlet at δ ~1.4 ppm) and methanesulfonyl protons (δ ~3.2–3.4 ppm).
    • 13C NMR: Carbonyl carbons (Boc group at δ ~155 ppm) and pyrido-pyrimidine core signals.
  • 2D NMR (COSY, HSQC): Resolves signal overlap in the fused heterocyclic system .

Advanced: How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?

Answer:

  • Acidic conditions (pH < 4): The Boc group resists hydrolysis, enhancing stability.
  • Basic conditions (pH > 8): Base-induced cleavage of the carbamate generates a free amine, requiring storage in neutral buffers or under inert atmospheres.
  • Degradation studies: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products (e.g., de-Boc intermediates) .

Data Contradiction: How should discrepancies in reported reaction yields for analogous syntheses be resolved?

Answer:

  • Controlled reproducibility: Standardize solvent purity (anhydrous DMF), catalyst activation (e.g., flame-dried glassware), and stoichiometry.
  • Design of Experiments (DoE): Systematically vary temperature, reaction time, and reagent ratios to identify critical factors.
  • Orthogonal validation: Cross-check yields with alternative characterization (e.g., melting point, IR) to rule out analytical artifacts .

Advanced: How does the methanesulfonyl group’s electronic profile influence reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing effect: The -SO₂CH₃ group reduces electron density at adjacent carbons, directing electrophilic substitution to specific positions.
  • Steric hindrance: Limits coupling with bulky partners (e.g., aryl boronic acids in Suzuki reactions).
  • Computational modeling: Density Functional Theory (DFT) predicts reactive sites, while Hammett studies quantify substituent effects on reaction kinetics .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Exposure management:
    • Skin contact: Rinse with water for 15+ minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
  • Storage: In airtight containers under nitrogen at -20°C, away from strong oxidizers or acids .

Advanced: What methodologies are used to study the compound’s role in structure-activity relationships (SAR) for kinase inhibition?

Answer:

  • Core modifications: Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at the 2- or 4-positions.
  • Biological assays: Measure IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) to correlate substituent effects with activity.
  • Molecular docking: Predict binding interactions using X-ray crystallography data of kinase-inhibitor complexes .

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